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A comprehensive analysis of the pivotal RESTORE-IMI Phase lll clinical trials demonstrates
the robust efficacy and favorable safety profile of imipenem/relebactam in treating severe
bacterial infections, including those caused by carbapenem-resistant organisms. The findings
position this novel antibiotic combination as a critical therapeutic option for patients with limited
or no alternative treatments.

Imipenem/relebactam, a combination of a well-established carbapenem antibiotic and a novel
B-lactamase inhibitor, has been rigorously evaluated in two key Phase Il clinical trials:
RESTORE-IMI 1 and RESTORE-IMI 2. These studies provide compelling evidence of its
clinical utility in treating complicated intra-abdominal infections (clAl), complicated urinary tract
infections (cUTI), and hospital-acquired/ventilator-associated bacterial pneumonia
(HABP/VABP).

Comparative Efficacy in RESTORE-IMI 1: A Lifeline
for Patients with Carbapenem-Nonsusceptible
Infections

The RESTORE-IMI 1 trial was a multicenter, randomized, double-blind study that assessed the
efficacy and safety of imipenem/relebactam versus colistin plus imipenem in patients with
infections caused by imipenem-nonsusceptible pathogens[1][2][3][4][5]. This trial was designed
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to address a critical unmet medical need in a patient population with high mortality rates and
limited therapeutic options.

In the modified microbiologic intent-to-treat (mMITT) population, imipenem/relebactam
demonstrated a favorable overall response rate of 71% compared to 70% for the colistin plus
imipenem arm. Notably, at day 28, the clinical response was significantly higher in the
imipenem/relebactam group (71%) versus the colistin plus imipenem group (40%).
Furthermore, 28-day all-cause mortality was lower in the imipenem/relebactam arm (10%)
compared to the comparator arm (30%).

A key finding of the RESTORE-IMI 1 trial was the significantly improved safety profile of
imipenem/relebactam, particularly concerning nephrotoxicity. Treatment-emergent
nephrotoxicity was reported in 10% of patients receiving imipenem/relebactam, a stark
contrast to the 56% observed in the colistin plus imipenem group. This was further supported
by analyses using the Kidney Disease Improving Global Outcomes (KDIGO) and Risk, Injury,
Failure, Loss, and End-stage Kidney Disease (RIFLE) criteria, which showed a more favorable
renal safety profile for imipenem/relebactam.

Non-Inferiority Established in RESTORE-IMI 2 for
HABP/VABP

The RESTORE-IMI 2 trial was a larger, randomized, double-blind, non-inferiority study that
compared the efficacy and safety of imipenem/relebactam to piperacillin/tazobactam for the
treatment of adults with HABP/VABP. This trial enrolled 537 patients across 113 hospitals in 27
countries.

The primary endpoint of the study was 28-day all-cause mortality in the modified intent-to-treat
(MITT) population. Imipenem/relebactam was found to be non-inferior to
piperacillin/tazobactam, with mortality rates of 15.9% and 21.3%, respectively. The key
secondary endpoint, favorable clinical response at early follow-up, also demonstrated non-
inferiority, with rates of 61.0% for imipenem/relebactam and 55.8% for piperacillin/tazobactam.

The safety profiles of the two treatment arms were comparable. Serious adverse events
occurred in 26.7% of patients in the imipenem/relebactam group and 32.0% in the
piperacillin/tazobactam group. Drug-related adverse events were reported in 11.7% and 9.7%
of patients, respectively.
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Quantitative Data Summary

The following tables provide a detailed comparison of the primary and secondary endpoints
from the RESTORE-IMI 1 and RESTORE-IMI 2 trials.

Table 1: Efficacy and Safety Outcomes from RESTORE-IMI 1 (Imipenem-Nonsusceptible
Infections)

Imipenem/Relebact  Colistin + Treatment
Outcome Measure . .
am (n=21) Imipenem (n=10) Difference (90% ClI)
Favorable Overall
71% 70% -27.5t021.4
Response
Favorable Clinical
71% 40% 1.3t0515
Response at Day 28
28-Day All-Cause
] 10% 30% -46.4 10 6.7
Mortality
Treatment-Emergent
o 10% 56%
Nephrotoxicity
Serious Adverse
10% 31%
Events
Drug-Related Adverse
16% 31%

Events

Table 2: Efficacy and Safety Outcomes from RESTORE-IMI 2 (HABP/VABP)
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Imipenem/Relebact
am (n=264)

Outcome Measure

Treatment
Difference (95% CI)

Piperacillin/Tazoba
ctam (n=267)

Day 28 All-Cause

_ 15.9% (42/264)
Mortality

21.3% (57/267) -5.3% (-11.9 t0 1.2)

Favorable Clinical
Response at Early 61.0% (161/264)

Follow-up

55.8% (149/267) 5.0% (-3.2 to 13.2)

Serious Adverse
26.7%
Events

32.0%

Drug-Related Adverse
11.7%
Events

9.7%

Adverse Events
Leading to 5.6%

Discontinuation

8.2%

Experimental Protocols

RESTORE-IMI 1: Study of Imipenem-Nonsusceptible

Infections

o Study Design: Phase 3, randomized, controlled, double-blind trial.

o Patient Population: Hospitalized patients with HABP/VABP, clAl, or cUTI caused by

imipenem-nonsusceptible but colistin- and imipenem/relebactam-susceptible pathogens.

e Randomization: Patients were randomized in a 2:1 ratio.

¢ Intervention:

o Imipenem/relebactam.

o Colistin plus imipenem.

e Duration of Treatment: 5 to 21 days.
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Primary Endpoint: Favorable overall response in the modified microbiologic intent-to-treat
(mMITT) population.

Secondary Endpoints: Clinical response, all-cause mortality, and treatment-emergent
nephrotoxicity.

RESTORE-IMI 2: Study in HABP/VABP

Study Design: Phase 3, randomized, controlled, double-blind, multicenter, non-inferiority trial.
Patient Population: Adults with HABP or VABP.

Randomization: Patients were randomized in a 1:1 ratio.

Intervention:

o Imipenem/cilastatin/relebactam (500 mg/500 mg/250 mg) administered intravenously
every 6 hours.

o Piperacillin/ftazobactam (4 g/500 mg) administered intravenously every 6 hours.
Duration of Treatment: 7 to 14 days.

Primary Endpoint: All-cause mortality at Day 28 in the modified intent-to-treat (MITT)
population.

Key Secondary Endpoint: Favorable clinical response at the early follow-up visit (7-14 days
after completing therapy) in the MITT population.

Experimental Workflow: RESTORE-IMI 2 Trial
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Patient Screening

Adult patients with Hospital-Acquiredor Ventilator-Associated Bacterial Pneumonia (HABP/VABP)
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Caption: Workflow of the RESTORE-IMI 2 Phase lll clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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